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Compound of Interest

Compound Name:
Methyl 5-methyloxazole-2-

carboxylate

Cat. No.: B037667 Get Quote

For researchers, scientists, and professionals in drug development, the precise identification of

isomeric structures is a critical step in chemical synthesis and characterization. This guide

provides a detailed spectroscopic comparison of three isomers of methyl 5-methyloxazole-2-
carboxylate:

Methyl 5-methyloxazole-2-carboxylate

Methyl 4-methyloxazole-2-carboxylate

Methyl 2-methyloxazole-5-carboxylate

This objective comparison, supported by predicted and theoretical spectroscopic data, aims to

provide a clear framework for distinguishing between these closely related molecules.

Comparative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for the three

isomers. This data provides a basis for their differentiation using standard analytical

techniques.

Table 1: Comparative ¹H NMR Data (Predicted)
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Compound
δ (ppm) of Oxazole
Proton

δ (ppm) of Methyl
Protons (on ring)

δ (ppm) of Methyl
Protons (ester)

Methyl 5-

methyloxazole-2-

carboxylate

~7.0-7.2 (s, 1H) ~2.4-2.6 (s, 3H) ~3.9-4.1 (s, 3H)

Methyl 4-

methyloxazole-2-

carboxylate

~8.0-8.2 (s, 1H) ~2.2-2.4 (s, 3H) ~3.9-4.1 (s, 3H)

Methyl 2-

methyloxazole-5-

carboxylate

~7.5-7.7 (s, 1H) ~2.5-2.7 (s, 3H) ~3.8-4.0 (s, 3H)

Table 2: Comparative ¹³C NMR Data (Predicted)

Compoun
d

δ (ppm)
of C=O

δ (ppm)
of
Oxazole
C2

δ (ppm)
of
Oxazole
C4

δ (ppm)
of
Oxazole
C5

δ (ppm)
of Methyl
(on ring)

δ (ppm)
of Methyl
(ester)

Methyl 5-

methyloxaz

ole-2-

carboxylate

~160-162 ~158-160 ~125-127 ~150-152 ~10-12 ~52-54

Methyl 4-

methyloxaz

ole-2-

carboxylate

~160-162 ~159-161 ~138-140 ~142-144 ~9-11 ~52-54

Methyl 2-

methyloxaz

ole-5-

carboxylate

~162-164 ~163-165 ~122-124 ~155-157 ~13-15 ~51-53

Table 3: Comparative Infrared (IR) and Mass Spectrometry (MS) Data (Theoretical)
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Compound Key IR Absorptions (cm⁻¹)
Expected Molecular Ion
(m/z)

Methyl 5-methyloxazole-2-

carboxylate

~1730-1750 (C=O, ester),

~1600-1650 (C=N), ~1100-

1200 (C-O)

141.04

Methyl 4-methyloxazole-2-

carboxylate

~1730-1750 (C=O, ester),

~1600-1650 (C=N), ~1100-

1200 (C-O)

141.04

Methyl 2-methyloxazole-5-

carboxylate

~1720-1740 (C=O, ester),

~1600-1650 (C=N), ~1100-

1200 (C-O)

141.04

Experimental Protocols
While specific experimental data for these exact isomers is not readily available in public

databases, the following are standard protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a

frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation

delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a

larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally

required.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and referencing the chemical shifts to the residual solvent peak or an internal

standard (e.g., tetramethylsilane, TMS).
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Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

or liquid sample directly onto the ATR crystal.

Spectrum Acquisition: Record the infrared spectrum over a range of approximately 4000 to

400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as electron ionization (EI) or electrospray ionization (ESI). For EI,

the sample is typically introduced through a direct insertion probe or a gas chromatograph

(GC-MS). For ESI, the sample is dissolved in a suitable solvent and infused directly or

introduced via liquid chromatography (LC-MS).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to gain structural information.

Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between the three

isomers based on their predicted spectroscopic features.
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Unknown Isomer ¹H & ¹³C NMR Analysis Chemical Shift of Oxazole Proton (¹H NMR)

~8.0-8.2 ppmHigh δ

~7.5-7.7 ppmIntermediate δ

Distinguish between 5-methyl-2-carboxylate and 2-methyl-5-carboxylate
Low δ (~7.0-7.2 ppm)

Leads to 5-methyl-2-carboxylate

Methyl 4-methyloxazole-2-carboxylateMethyl 2-methyloxazole-5-carboxylate

Chemical Shift of C=O (¹³C NMR)

~160-162 ppmSlightly upfield

~162-164 ppm
Slightly downfield

Methyl 5-methyloxazole-2-carboxylate

Methyl 2-methyloxazole-5-carboxylate

Click to download full resolution via product page

Caption: Workflow for Isomer Differentiation

This guide provides a foundational framework for the spectroscopic comparison of methyl 5-
methyloxazole-2-carboxylate isomers. While the presented data is theoretical, it highlights

the key differences that can be exploited for unambiguous identification. It is strongly

recommended that experimental data be acquired and compared against these predictions for

definitive structural elucidation.

To cite this document: BenchChem. [Spectroscopic Scrutiny: A Comparative Guide to Methyl
5-methyloxazole-2-carboxylate Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037667#spectroscopic-comparison-of-methyl-5-
methyloxazole-2-carboxylate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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